molecular formula C7H5BrFNO2 B2405278 3-Fluoro-5-nitrobenzyl bromide CAS No. 883987-75-5

3-Fluoro-5-nitrobenzyl bromide

Cat. No. B2405278
M. Wt: 234.024
InChI Key: PKGNYGZIPJHZPG-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by the name 1-(Bromomethyl)-3-fluoro-5-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-nitrobenzyl bromide is represented by the InChI code 1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 . The molecular weight of the compound is 234.02 .


Physical And Chemical Properties Analysis

3-Fluoro-5-nitrobenzyl bromide is a solid compound . It has a molecular weight of 234.02 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries

  • Methods of Application : A new class of bromide-based nonflammable electrolytes for sodium metal batteries using flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent was reported. This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress the dendrite and gassing issues .
  • Results or Outcomes : The BBE-based electrolyte prolongs the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produces a stable cycle life of 1400 h in the Na//Na symmetric cells .

2. Fluorescent small molecule donors

  • Summary of Application : Small molecule donors (SMDs) play subtle roles in the signaling mechanism and disease treatments. Fluorescent small molecule donors (FSMDs) have emerged to meet these challenges. FSMDs enable controllable release and non-invasive real-time monitoring, providing significant advantages for drug development and clinical diagnosis .
  • Methods of Application : Integration of FSMDs with chemotherapeutic, photodynamic, or photothermal properties can take full advantage of each mode to enhance therapeutic efficacy .
  • Results or Outcomes : This review compiled FSMDs for most small molecules (nitric oxide, carbon monoxide, hydrogen sulfide, sulfur dioxide, reactive oxygen species, and formaldehyde), and discuss recent progress concerning their molecular design, structural classification, mechanisms of generation, triggered release, structure–activity relationships, and the fluorescence response mechanism .

Safety And Hazards

3-Fluoro-5-nitrobenzyl bromide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGNYGZIPJHZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitrobenzyl bromide

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-5-nitrotoluene (1.0 g, 6.45 mmol) in trifluorotoluene (15 ml) was treated with NBS (1.721 g, 9.67 mmol) and AIBN (0.212 g, 1.289 mmol) and heated at 105° C. overnight. The mixture was cooled to RT, the solids removed via filtration and the filtrate concentrated to dryness to afford 1-(bromomethyl)-3-fluoro-5-nitrobenzene (95 mg, 63% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.721 g
Type
reactant
Reaction Step One
Name
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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